Home > Products > Screening Compounds P85766 > 1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine
1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine -

1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Catalog Number: EVT-5768389
CAS Number:
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

Compound Description: IN-1130 is a novel ALK5 inhibitor currently being investigated for its anti-fibrotic properties. Studies have demonstrated its efficacy in suppressing renal and hepatic fibrosis, as well as its anti-metastatic effects in a mouse model of breast cancer. [, ]

3-((4-(3-Hydroxyquinoxaline-6-yl)-5-(6-methylpyridine-2-yl)-1H-imidazol-2-yl)methyl)benzamide / 3-((4-(2-Hydroxyquinoxalin-6-yl)-5-(6-methylpyridine-2-yl)-1H-imidazol-2-yl)methyl)benzamide (M1)

Compound Description: M1 represents the primary metabolite of IN-1130, detected in the systemic circulation of rats and mice. The metabolite exhibits a significant presence in the liver. [, ]

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

Compound Description: This compound's crystal structure demonstrates specific dihedral angles between its imidazole, 4-fluorophenyl, pyridine, and phenyl rings.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole-containing compound was synthesized and its structure confirmed through X-ray diffraction and NMR. [, ]

Compound Description: This series of compounds were designed as third-generation dihydropyridine (DHP) drugs, exhibiting dual activity as both calcium channel agonists and antagonists. Their in vitro effects were investigated on smooth muscle and cardiac muscle preparations.

Relevance: These compounds, along with 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, belong to the chemical class of substituted imidazoles. This shared class affiliation suggests potential for similar chemical reactivity and potential biological activities.

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (MK-0436)

Compound Description: MK-0436 is an antiprotozoal drug with notable activity against trypanosomiasis. It also exhibits antibacterial activity in vivo. Metabolic studies in dogs revealed that MK-0436 undergoes hydroxylation, primarily on the hexahydrobenzisoxazole ring.

Relevance: The presence of a substituted 1H-imidazole moiety in both MK-0436 and 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine suggests a potential for shared metabolic pathways. Understanding the metabolism of MK-0436 could provide insights into the potential metabolic fate of 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine.

Compound Description: This compound serves as the precursor to a series of hydroxylated metabolites identified in rat urine.

Relevance: This compound, along with 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, represents an example of a 1-methyl-5-nitro-1H-imidazol-2-yl substituted structure. The identification of various hydroxylated metabolites of this compound suggests that similar metabolic transformations might be observed with 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine.

cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole

Compound Description: This molecule represents a major metabolite found in rat urine after administration of cis-3a,4,5,6,7, 7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole.

Relevance: Even though this metabolite lacks the 1H-imidazole ring found in 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, it provides insights into potential metabolic transformations of similar compounds. The presence of this metabolite suggests that cleavage of the imidazole ring is a possible metabolic pathway for related compounds.

Compound Description: Identified as a significant metabolite in rat urine, this triol derivative of cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole further highlights the susceptibility of the hexahydrobenzisoxazole ring system to metabolic hydroxylation.

Relevance: While this metabolite lacks the imidazole ring present in 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, it offers valuable information regarding the potential metabolic hotspots of structurally related compounds. The extensive hydroxylation observed in this metabolite suggests that similar regions in 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, if present, might also be vulnerable to metabolic modifications.

Compound Description: This compound exists in various crystalline forms and has a zwitterionic form. The invention also describes methods for its preparation. [, , , , ]

(-)-2-Cyano-1-methyl-3-[(2R,5R)-5-[1H-imidazol-4(5)-yl]tetrahydrofuran-2-yl] methylguanidine

Compound Description: This compound exhibits selective agonist activity for the human H(4) receptor.

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)

Compound Description: DIB-Cl acts as a labeling reagent in a HPLC-fluorescence method for quantifying MDMA and MDA in biological samples.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It demonstrates favorable metabolic stability, solubility, and a low lipophilicity profile.

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent human CGRP receptor antagonist with excellent intranasal bioavailability in rabbits. It demonstrates dose-dependent activity in in vivo and ex vivo migraine models.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor being investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders.

Compound Description: Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. It demonstrates the ability to enhance cGMP levels in the rat brain after oral administration. It also shows efficacy in attenuating MK-801-induced memory deficits in a rat model.

Compound Description: These sulfonyl 1,2,3‐triazolyl imidazole derivatives, synthesized via an organocatalytic [3+2] cycloaddition, exhibit promising in vitro anticancer activity against MCF‐7, MDA‐MB‐231, and A‐549 cell lines.

Relevance: These compounds, along with 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, are characterized by the presence of a substituted imidazole ring. This shared structural feature, combined with their anticancer activity, underscores the importance of imidazole derivatives in medicinal chemistry.

1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazole and 1-((4-chlorophenyl) sulfonyl)-4-((1-methyl-1H-imidazol-2-yl) sulfonyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole

Compound Description: These specific sulfonyl 1,2,3‐triazolyl imidazole derivatives demonstrate superior potency compared to erlotinib in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR).

Relevance: Like the previous group, these compounds, alongside 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, belong to the class of substituted imidazoles and showcase the potential of this chemical class in developing anticancer agents.

Compound Description: These quinoline–benzimidazole hybrids, featuring triazole-methyl-phenoxy linkers, exhibit antiproliferative activity against a variety of cancer cell lines, including HuT78, THP-1, HL-60, HeLa, and CaCo-2. Notably, some compounds showed cell cycle arrest in lymphoma cells.

Relevance: While these compounds are not structurally identical to 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine, they highlight the exploration of heterocyclic hybrids, including quinoline and benzimidazole moieties, in drug discovery. This information could be valuable when considering alternative scaffolds for compounds related to 1-(5-Isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine.

Properties

Product Name

1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

IUPAC Name

[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H29N3O3/c1-14(2)18-13-17(15(3)26-18)20(24)23-8-5-16(6-9-23)19-21-7-10-22(19)11-12-25-4/h7,10,13-14,16H,5-6,8-9,11-12H2,1-4H3

InChI Key

CRSCPZATQXJBKH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCC(CC2)C3=NC=CN3CCOC

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCC(CC2)C3=NC=CN3CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.